2,2',3,3',4,4',6,6'-Octabromodiphenyl ether

Description

BenchChem offers high-quality 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFUUKPTSPVXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074775 | |

| Record name | 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117964-21-3 | |

| Record name | 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117964213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',6,6'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SD9VS79J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2',3,3',4,4',6,6'-Octabromodiphenyl Ether (BDE-197)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polybrominated diphenyl ethers (PBDEs) represent a class of persistent organic pollutants that have garnered significant scientific attention due to their widespread environmental distribution and potential for adverse health effects. This technical guide focuses specifically on the congener 2,2',3,3',4,4',6,6'-octabromodiphenyl ether, commonly known as BDE-197. As a component of commercial octabromodiphenyl ether (OctaBDE) flame retardant mixtures, understanding the distinct chemical and physical properties, as well as the toxicological profile of BDE-197, is crucial for assessing its environmental fate, human exposure, and potential risks. This document provides a comprehensive overview of the current scientific knowledge on BDE-197, intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Chemical Identity and Molecular Structure

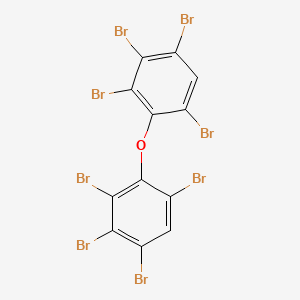

2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (BDE-197) is a highly brominated organic compound. Its molecular structure consists of two phenyl rings linked by an ether bond, with eight bromine atoms attached to the phenyl rings.

Key Identifiers:

-

IUPAC Name: 1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenoxy)benzene[1]

-

Congener Number: BDE-197[2]

-

CAS Number: 117964-21-3

-

Molecular Formula: C₁₂H₂Br₈O[3]

The specific arrangement of the eight bromine atoms on the diphenyl ether backbone defines its unique chemical and physical properties, distinguishing it from other octabromodiphenyl ether congeners.

Figure 1. Molecular structure of BDE-197.

Physicochemical Properties

The physicochemical properties of BDE-197 govern its behavior in the environment and in biological systems. Due to its high degree of bromination, BDE-197 is a highly lipophilic and persistent molecule.

| Property | Value | Source |

| Molecular Weight | 801.376 g/mol | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Vapor Pressure | Extremely low (estimated) | [4][5] |

| Water Solubility | Very low (estimated <1 µg/L) | [6] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | High (estimated > 8) | [7] |

The high lipophilicity and low water solubility indicate a strong tendency for BDE-197 to partition into fatty tissues of organisms and to adsorb to organic matter in soil and sediment. Its low vapor pressure suggests that it is not highly volatile and will primarily exist in condensed phases in the environment.

Synthesis and Analysis

Synthesis

The synthesis of individual PBDE congeners like BDE-197 is essential for their use as analytical standards in research and monitoring. One established method for the synthesis of octabromodiphenyl ethers involves the bromination of less-brominated diphenyl ether precursors. For instance, BDE-196 has been prepared by the bromination of 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191).[6][8][9] While a specific synthesis route for BDE-197 is not detailed in the readily available literature, analogous bromination reactions of appropriate heptabromodiphenyl ether precursors would be a logical synthetic strategy. The purification of the synthesized congener is critical and typically involves chromatographic techniques to isolate the desired isomer from a mixture of reaction products.

Analytical Methodologies

The accurate detection and quantification of BDE-197 in various environmental and biological matrices are crucial for exposure and risk assessment. The primary analytical technique for the analysis of PBDEs, including BDE-197, is gas chromatography coupled with mass spectrometry (GC-MS).[10]

Experimental Protocol: Analysis of BDE-197 in Environmental Samples by GC-ECNI-MS

This protocol provides a general framework for the analysis of BDE-197. Specific parameters may require optimization based on the matrix and instrumentation.

1. Sample Preparation:

- Extraction: The choice of extraction technique depends on the sample matrix.

- Solid Samples (Soil, Sediment, Dust): Soxhlet extraction with a non-polar solvent like toluene or a mixture of hexane and dichloromethane is commonly used.[11]

- Biological Tissues: Extraction often involves lipid removal steps, such as gel permeation chromatography (GPC), followed by solvent extraction.

- Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering compounds. This typically involves column chromatography using adsorbents like silica gel, alumina, or Florisil.[12]

2. Instrumental Analysis:

- Gas Chromatography (GC):

- Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating PBDE congeners.

- Injector: A split/splitless or programmable temperature vaporization (PTV) injector is used. To minimize thermal degradation of highly brominated congeners, a cool on-column injection technique can be employed.

- Oven Temperature Program: A temperature program is optimized to achieve separation of BDE-197 from other PBDE congeners and matrix components.

- Mass Spectrometry (MS):

- Ionization: Electron Capture Negative Ionization (ECNI) is the preferred ionization technique for highly brominated compounds like BDE-197 due to its high sensitivity.[13]

- Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of BDE-197. The bromide ions (m/z 79 and 81) are often the most abundant ions in the ECNI spectra of PBDEs.[14]

Sample [label="Environmental or Biological Sample"];

Extraction [label="Soxhlet or Pressurized Liquid Extraction"];

Cleanup [label="Column Chromatography (Silica/Alumina/Florisil)"];

Concentration [label="Solvent Evaporation and Reconstitution"];

Analysis [label="GC-ECNI-MS Analysis"];

Data [label="Data Acquisition and Processing"];

Sample -> Extraction -> Cleanup -> Concentration -> Analysis -> Data;

}

Figure 2. General workflow for the analysis of BDE-197.

Environmental Fate and Transport

The environmental fate of BDE-197 is characterized by its persistence and potential for long-range transport. Due to its low water solubility and high lipophilicity, BDE-197 is expected to partition strongly to soil and sediment, making these environmental compartments significant sinks.[15]

Photodegradation: BDE-197 can be formed in the environment through the photodegradation of the more highly brominated decabromodiphenyl ether (BDE-209).[16] Sunlight can cause the reductive debromination of BDE-209, leading to the formation of various nona- and octa-brominated congeners, including BDE-197.

Biodegradation: Information on the biodegradation of BDE-197 is limited. However, highly brominated PBDEs are generally resistant to microbial degradation under typical environmental conditions.

Bioaccumulation: The high octanol-water partition coefficient of BDE-197 suggests a high potential for bioaccumulation in aquatic and terrestrial organisms. It can enter the food chain and biomagnify, leading to higher concentrations in organisms at higher trophic levels.

Toxicological Profile

The toxicological effects of BDE-197 are not as extensively studied as some of the lower-brominated PBDE congeners. However, research on OctaBDE mixtures and other highly brominated congeners provides insights into its potential health risks.

Toxicokinetics

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.[17] Animal studies on various PBDE congeners have shown that the degree of bromination influences their toxicokinetic properties.[18]

-

Absorption: Oral absorption of highly brominated PBDEs is generally lower than that of less-brominated congeners.

-

Distribution: Once absorbed, BDE-197 is expected to distribute to and accumulate in lipid-rich tissues, such as adipose tissue and the liver.[19]

-

Metabolism: The metabolism of highly brominated PBDEs is generally slow.[20][21] Debromination to lower-brominated congeners is a potential metabolic pathway.

-

Excretion: Excretion is typically slow, with the primary route being fecal elimination.

Neurotoxicity

Developmental neurotoxicity is a key concern for PBDEs.[22][23] In vitro studies using human neural progenitor cells have demonstrated that PBDEs can interfere with neuronal development.[22] While specific data for BDE-197 is scarce, studies on other PBDEs suggest potential mechanisms including disruption of calcium homeostasis, oxidative stress, and interference with thyroid hormone signaling, all of which are critical for normal brain development.[24]

Endocrine Disruption

PBDEs are known endocrine-disrupting chemicals.[22] The primary mechanism of endocrine disruption by many PBDEs is interference with the thyroid hormone system. They can bind to thyroid hormone transport proteins and receptors, potentially leading to altered thyroid hormone levels.[25] Given the structural similarities to other PBDEs known to be endocrine disruptors, it is plausible that BDE-197 also possesses endocrine-disrupting properties.

Conclusion

2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (BDE-197) is a persistent and bioaccumulative environmental contaminant. While it is a component of commercial flame retardant mixtures, specific data on its physicochemical and toxicological properties are still limited. The available information suggests that it is a highly lipophilic compound with the potential for long-range environmental transport and bioaccumulation. Its toxicological profile is likely to include neurotoxic and endocrine-disrupting effects, similar to other highly brominated PBDEs. Further research is needed to fully characterize the properties and risks associated with BDE-197 to better inform environmental and human health risk assessments.

References

-

Environmental risk evaluation report: Decabromodiphenyl ether (CAS no. 1163-19-5) - GOV.UK. (n.d.). Retrieved from [Link]

-

Teclechiel, D., Wiberg, K., & Bergman, Å. (2007). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Environmental Science & Technology, 41(21), 7459–7463. [Link]

-

US EPA. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. Retrieved from [Link]

-

Teclechiel, D., Wiberg, K., & Bergman, Å. (2008). Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. DiVA. Retrieved from [Link]

-

Teclechiel, D., Wiberg, K., & Bergman, Å. (2007). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. ResearchGate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

-

Stapleton, H. M., Dodder, N. G., Offenberg, J. H., Schantz, M. M., & Wise, S. A. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent. Retrieved from [Link]

-

Wang, D., et al. (2012). Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method. PMC. Retrieved from [Link]

-

Xia, C., et al. (2021). Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental Fate. PMC. Retrieved from [Link]

-

Wang, J., et al. (2020). Environmental fate of biomass associated polybrominated diphenyl ethers. Science of The Total Environment, 700, 134520. [Link]

-

Schreiber, T., Gassmann, K., Götz, C., Hübenthal, U., Moors, M., & Fritsche, E. (2010). Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: Evidence for endocrine disruption. Environmental Health Perspectives, 118(4), 572–578. [Link]

-

Staskal, D. F., Diliberto, J. J., & Birnbaum, L. S. (2006). Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. Toxicological Sciences, 94(1), 28–37. [Link]

-

Verner, M. A., et al. (2011). In vitro neurotoxicity data in human risk assessment of polybrominated diphenyl ethers (PBDEs): overview and perspectives. Toxicology in Vitro, 25(8), 1603-1610. [Link]

-

Inxight Drugs. (n.d.). 2,2',3,3',5,5',6,6'-OCTABROMODIPHENYL ETHER. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2006). Pentabromodiphenyl Ether. Retrieved from [Link]

-

Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

-

Health Canada. (2004). Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

-

IARC. (n.d.). BDE-197 (Compound) - Exposome-Explorer. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and Quantitation System. Retrieved from [Link]

-

Biomonitoring California. (n.d.). BDE 197 (2,2',3,3',4,4',6,6'-Octabromodiphenyl ether). Retrieved from [Link]

-

Gómara, B., et al. (2009). Gas chromatography coupled to electron capture negative ion mass spectrometry with nitrogen as the reagent gas--an alternative method for the determination of polybrominated compounds. Rapid Communications in Mass Spectrometry, 23(23), 3807-3812. [Link]

-

Costa, L. G., et al. (2022). Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies. International Journal of Molecular Sciences, 23(8), 4419. [Link]

- La Guardia, M. J., Hale, R. C., & Harvey, E. (2007). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC North America, 25(4).

-

Li, N., et al. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 10(5), 246. [Link]

-

Hung, C. H., et al. (2016). The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model. Environmental Science and Pollution Research, 23(11), 10568-10579. [Link]

-

Masjosthusmann, S., et al. (2021). Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. Cell Biology and Toxicology, 37(4), 549-573. [Link]

-

Washington State Department of Ecology & Washington State Department of Health. (2006). Washington State Polybrominated Diphenyl Ether (PBDE) Chemical Action Plan: Final Plan. Retrieved from [Link]

-

Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. Environment International, 29(6), 801-828. [Link]

-

Verner, M. A., et al. (2011). In vitro neurotoxicity data in human risk assessment of polybrominated diphenyl ethers (PBDEs): Overview and perspectives. ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2021). Environmental Characteristics of Polybrominated Diphenyl Ethers in Marine System, with Emphasis on Marine Organisms and Sediments. International Journal of Environmental Research and Public Health, 18(16), 8443. [Link]

-

U.S. Environmental Protection Agency. (2015). DECABROMODIPHENYL ETHER Overview. Regulations.gov. Retrieved from [Link]

-

PerkinElmer. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. LabRulez GCMS. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

-

Kout-Al-Kouloub, K., et al. (2017). Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence. Environmental Health, 16(1), 1-15. [Link]

-

Wang, D., et al. (2012). Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method. ResearchGate. Retrieved from [Link]

-

PreScouter. (2023). Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. Retrieved from [Link]

-

Langlois, V. S., et al. (2013). Toxicokinetics of polybrominated diphenyl ethers across life stages in the northern leopard frog (Lithobates pipiens). Environmental Toxicology and Chemistry, 32(7), 1626-1633. [Link]

Sources

- 1. 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (BDE-197) 50 µg/mL in Nonane [lgcstandards.com]

- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 3. 2,2',3,3',5,5',6,6'-OCTABROMODIPHENYL ETHER [drugs.ncats.io]

- 4. Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. Environmental Characteristics of Polybrominated Diphenyl Ethers in Marine System, with Emphasis on Marine Organisms and Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. epa.gov [epa.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. omicsonline.org [omicsonline.org]

- 18. Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 23. In vitro neurotoxicity data in human risk assessment of polybrominated diphenyl ethers (PBDEs): overview and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. 2,2',3,4,4',5,5',6'-OCTABROMODIPHENYL ETHER | 337513-72-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,2',3,3',4,4',6,6'-Octabromodiphenyl Ether (BDE-196)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-196), a specific congener of the polybrominated diphenyl ether (PBDE) class of compounds. PBDEs have been widely utilized as flame retardants, leading to their ubiquitous presence in the environment and raising concerns about their potential toxicity.[1][2][3][4] The availability of pure individual PBDE congeners is crucial for toxicological studies, environmental monitoring, and the development of analytical standards. This document details a robust synthesis strategy via the bromination of a heptabrominated precursor and outlines effective purification methodologies, including recrystallization and column chromatography, to achieve high-purity BDE-196. The rationale behind key experimental steps is discussed to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of BDE-196

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have seen extensive use as additive flame retardants in a wide array of consumer and industrial products, including plastics, textiles, and electronics.[3][4] Their chemical stability and resistance to degradation, while desirable for their intended application, contribute to their persistence in the environment and their tendency to bioaccumulate in living organisms.[5][6]

2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (BDE-196) is a higher-brominated congener found in commercial octaBDE mixtures.[7] The study of individual PBDE congeners like BDE-196 is essential to understand their specific toxicological profiles, metabolic fates, and environmental transport mechanisms.[2][8] However, the complexity of commercial PBDE mixtures necessitates the laboratory synthesis of individual congeners to obtain the high-purity standards required for such research.

This guide presents a detailed methodology for the synthesis and purification of BDE-196, tailored for researchers in environmental science, toxicology, and drug development who require a reliable source of this specific congener for their studies.

Synthesis of 2,2',3,3',4,4',6,6'-Octabromodiphenyl Ether (BDE-196)

The synthesis of highly brominated diphenyl ethers such as BDE-196 can be challenging due to the potential for complex isomeric mixtures. A strategic approach involves the targeted bromination of a suitable, less-brominated precursor. The synthesis of BDE-196 has been successfully achieved through the bromination of 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191).[9][10][11] This precursor, in turn, can be synthesized from a diaminodiphenyl ether, providing a multi-step but well-controlled pathway to the desired product.

Synthesis Pathway Overview

The overall synthetic route can be visualized as a two-stage process: the synthesis of the precursor BDE-191, followed by the final bromination to yield BDE-196.

Caption: Synthesis pathway for BDE-196 from 3,4'-diaminodiphenyl ether.

Experimental Protocol: Synthesis of BDE-196 from BDE-191

This protocol is adapted from established methods for the synthesis of octabromodiphenyl ethers.[9][11]

Materials:

-

2,3,3',4,4',5',6-Heptabromodiphenyl ether (BDE-191)

-

Bromine (Br₂)

-

Iron powder (Fe)

-

Carbon tetrachloride (CCl₄)

-

5% Sodium bisulfite (NaHSO₃) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191) in carbon tetrachloride.

-

Addition of Reagents: Carefully add iron powder to the solution, followed by the dropwise addition of bromine. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete bromination. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of a 5% sodium bisulfite solution to neutralize any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M sodium hydroxide solution, deionized water, and a final wash with 5% sodium bisulfite solution, followed by deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude BDE-196 product.

Causality Behind Experimental Choices:

-

Iron Catalyst: Iron powder acts as a Lewis acid catalyst, polarizing the bromine molecule and increasing its electrophilicity, thereby facilitating the electrophilic aromatic substitution on the electron-rich aromatic rings of the diphenyl ether.

-

Carbon Tetrachloride: This non-polar solvent is chosen for its ability to dissolve the non-polar reactants and for its relatively high boiling point suitable for reflux conditions.

-

Sodium Bisulfite Wash: This step is crucial for removing unreacted bromine, which is a hazardous and corrosive substance.

-

Sodium Hydroxide Wash: This basic wash removes any acidic byproducts that may have formed during the reaction.

Purification of 2,2',3,3',4,4',6,6'-Octabromodiphenyl Ether (BDE-196)

The crude product obtained from the synthesis typically contains unreacted starting materials, isomers, and other byproducts. Therefore, a rigorous purification process is essential to obtain BDE-196 of high purity. A combination of recrystallization and column chromatography is generally effective.

Purification Workflow

The purification process involves a primary purification step, typically recrystallization, to remove the bulk of impurities, followed by a more refined chromatographic separation if higher purity is required.

Caption: General workflow for the purification of BDE-196.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[12][13] The choice of solvent is critical for successful recrystallization.

Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent for recrystallization should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. For highly brominated compounds like BDE-196, a solvent system such as tetrahydrofuran (THF)/acetonitrile may be effective.[14]

-

Dissolution: Place the crude BDE-196 in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography

For achieving very high purity or for separating closely related isomers, column chromatography is the method of choice.[1][15]

Protocol for Column Chromatography:

-

Stationary Phase Selection: Silica gel (Kieselgel-60) is a commonly used stationary phase for the purification of PBDEs.[1] Florisil is another effective option.[15][16]

-

Mobile Phase Selection: A non-polar eluent, such as hexane, is typically used for the elution of PBDEs.[1] The polarity of the mobile phase can be adjusted to optimize the separation.

-

Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack it into a glass column to avoid air bubbles.

-

Sample Loading: Dissolve the partially purified BDE-196 in a minimum amount of the mobile phase and load it onto the top of the column.

-

Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the fractions using thin-layer chromatography (TLC) or GC-MS to identify those containing the pure BDE-196.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.

A cleanup on a small Celite-carbon column can also be employed to remove potential traces of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/PBDFs).[1]

Characterization and Quality Control

The identity and purity of the synthesized BDE-196 must be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Results for BDE-196 |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation. | A single major peak with the correct retention time and a mass spectrum corresponding to the molecular weight (801.38 g/mol ) and isotopic pattern for C₁₂H₂Br₈O.[15][17][18] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | The NMR spectra should be consistent with the substitution pattern of 2,2',3,3',4,4',6,6'-octabromodiphenyl ether.[9][11] |

| Melting Point | Purity assessment. | A sharp melting point range is indicative of high purity. |

Safety Considerations

Polybrominated diphenyl ethers should be handled with caution as they are potentially toxic and persistent organic pollutants. All synthesis and purification steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Bromine is highly corrosive and toxic and should be handled with extreme care.

Conclusion

The synthesis and purification of 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-196) are critical for advancing research into the environmental fate and toxicological effects of this important PBDE congener. The methodologies outlined in this guide, based on established scientific literature, provide a reliable pathway for obtaining high-purity BDE-196. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols to their specific laboratory settings and research needs.

References

-

Marsh, G., Athanasiadou, M., Bergman, Å., & Asplund, L. (2004). Synthesis and Characterization of 32 Polybrominated Diphenyl Ethers. Environmental Science & Technology, 38(4), 1063–1069. [Link]

-

Meerts, I. A. T. M., van Zanden, J. J., Luijks, E. A. C., van Leeuwen-Bol, I., Marsh, G., Jakobsson, E., Bergman, Å., & Brouwer, A. (2001). Synthesis of Polybrominated Diphenyl Ethers and Their Capacity to Induce CYP1A by the Ah Receptor Mediated Pathway. Environmental Science & Technology, 35(18), 3689–3695. [Link]

-

Chen, S.-C., et al. (2012). Design and Synthesis of Marine Polybrominated Diphenyl Ether Derivatives as Potential Anti-Inflammatory Agents. Marine Drugs, 10(12), 2795-2806. [Link]

-

Örn, U., et al. (2009). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Beilstein Journal of Organic Chemistry, 5, 2. [Link]

-

Meerts, I. A., et al. (2001). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Science & Technology, 35(18), 3689-3695. [Link]

-

Tecle-ab, D., et al. (2007). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Environmental Science & Technology, 41(21), 7459-7463. [Link]

-

Tecle-ab, D., et al. (2007). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Request PDF. [Link]

-

Tecle-ab, D., et al. (2007). Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. DiVA portal. [Link]

-

American Chemical Society. (2007). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

Tecle-ab, D., et al. (2007). Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. PubMed. [Link]

-

Inxight Drugs. (n.d.). 2,2',3,3',5,5',6,6'-OCTABROMODIPHENYL ETHER. [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

-

Polish Journal of Environmental Studies. (2013). Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. [Link]

-

He, M., et al. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. PubMed. [Link]

-

Chang, F.-H., et al. (2009). Characteristics of polybrominated diphenyl ethers in the indoor atmosphere of computer classrooms. Scientific Research and Essays, 4(10), 993-1000. [Link]

-

Christiansson, A., et al. (2006). Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether. PubMed. [Link]

-

Department of the Environment, Water, Heritage and the Arts (Australia). (2009). Assessment of concentrations of polybrominated diphenyl ether flame retardants in indoor environments in Australia. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

Manipal Institute of Technology. (n.d.). Recrystallization. [Link]

-

Xiang, L.-L., et al. (2016). A Purification Method for 10 Polybrominated Diphenyl Ethers in Soil Using Accelerated Solvent Extraction-Solid Phase Extraction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Octabromodiphenyl ether. [Link]

-

Health Risk Analysis. (2016). Method of determining of polybrominated diphenyl ethers in fish and fish products by the method of liquid chromatography. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 7. agriculture.gov.au [agriculture.gov.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rubingroup.org [rubingroup.org]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2,2',3,3',5,5',6,6'-OCTABROMODIPHENYL ETHER [drugs.ncats.io]

- 18. isotope.com [isotope.com]

Photodegradation and microbial degradation of octabromodiphenyl ether congeners

Technical Guide: Degradation Pathways of Octabromodiphenyl Ether (OctaBDE) Congeners

Executive Summary

Octabromodiphenyl ethers (OctaBDEs)—specifically congeners BDE-196, BDE-197, and BDE-203 —represent a critical class of persistent organic pollutants (POPs).[1] While the commercial mixture (DE-79) has been restricted, its environmental legacy persists. This guide delineates the two primary abiotic and biotic degradation pathways: photolytic debromination and microbial reductive dehalogenation .

Crucially, both pathways often yield lower-brominated congeners (e.g., Penta- and Tetra-BDEs) that are more bioaccumulative and toxic than the parent compounds.[1] This guide provides the mechanistic grounding and validated protocols required to study these transformations in a controlled laboratory setting.

Module 1: Photodegradation Mechanisms & Kinetics

Mechanistic Principles

Photodegradation of OctaBDEs is driven primarily by UV-mediated homolytic fission of the carbon-bromine (C-Br) bond. The process follows a radical mechanism:

-

Excitation: The PBDE molecule absorbs a photon (typically UV-A/B range,

nm), entering an excited singlet state.[1] -

Homolysis: The C-Br bond cleaves, generating a phenyl radical and a bromine radical.

-

Hydrogen Abstraction: The highly reactive phenyl radical abstracts a hydrogen atom from the solvent or matrix (H-donor), resulting in a debrominated congener (e.g., OctaBDE

HeptaBDE).

Critical Insight: In the absence of good H-donors, or under specific geometric configurations, intramolecular cyclization can occur, forming Polybrominated Dibenzofurans (PBDFs).[1] This is a critical risk factor in degradation studies, as PBDFs are significantly more toxic (dioxin-like) than the parent PBDEs.

Validated Experimental Protocol: UV Photolysis

Objective: To determine degradation kinetics and identify transformation products (TPs) under simulated environmental conditions.

Reagents & Equipment:

-

Reactor: Rayonet photochemical reactor or equivalent with monochromatic lamps (e.g., 300 nm) or Xenon arc lamp (solar simulator).

-

Vessels: Quartz test tubes (UV transparent; borosilicate filters out <290 nm).

-

Solvent System:

-

Standard: Hexane (inert, mimics lipophilic environment).[1]

-

Environmental Mimic: 80:20 Methanol:Water (mimics aqueous surface layers; methanol acts as cosolvent and H-donor).

-

Step-by-Step Workflow:

-

Preparation: Prepare a 5 µM stock solution of individual OctaBDE congener (e.g., BDE-197) in the chosen solvent.

-

Aliquot: Dispense 5 mL into quartz tubes. Purge with Nitrogen (

) for 10 mins to remove dissolved oxygen (which can quench excited states or form singlet oxygen). -

Irradiation: Place tubes in the reactor carousel. Rotate to ensure uniform exposure.

-

Sampling: At defined intervals (

min), remove triplicate tubes. -

Quenching: Immediately wrap in foil and store at 4°C. No chemical quencher is usually needed if light source is removed.

-

Analysis: Analyze directly via GC-MS (see Module 3).

Visualization: Photolytic Pathway

Figure 1: Photolytic degradation pathway showing the bifurcation between reductive debromination and toxic PBDF formation.

Module 2: Microbial Degradation Pathways

Mechanistic Principles

Microbial degradation of highly brominated congeners is predominantly anaerobic , driven by organohalide respiration .[1] Specialized bacteria use the PBDE as a terminal electron acceptor.

-

Key Organisms: Dehalococcoides mccartyi, Sulfurospirillum multivorans, and Dehalobacter spp.[1]

-

Mechanism: Reductive Dehalogenase (RDase) enzymes catalyze the replacement of a bromine atom with a hydrogen atom (reductive debromination).

-

Selectivity: Debromination often occurs preferentially at the meta- or para- positions, leading to specific accumulation of congeners like BDE-99 (Penta) and BDE-47 (Tetra).

Validated Experimental Protocol: Anaerobic Microcosms

Objective: To assess the potential of indigenous microbial communities to debrominate OctaBDEs.

Reagents & Equipment:

-

Medium: Reduced mineral salts medium (bicarbonate-buffered).

-

Inoculum: Sewage sludge or sediment (historically contaminated sites often have enriched dehalogenating populations).

-

Electron Donor: Lactate or Butyrate (provides reducing equivalents).

-

Headspace:

(80:20).

Step-by-Step Workflow:

-

Setup: In an anaerobic chamber, dispense 50 mL of medium and 5 g of sediment/sludge into 100 mL serum bottles.

-

Spiking: Add OctaBDE congener (dissolved in nonane or acetone carrier,

v/v) to achieve final conc. of 1-10 µM. -

Controls:

-

Sterile Control: Autoclave (3x) to distinguish abiotic loss.

-

Solvent Control: Carrier solvent only.[1]

-

-

Incubation: Seal with thick butyl rubber stoppers and aluminum crimps. Incubate at 30°C in the dark (static).

-

Sampling: Sacrifice bottles monthly (process is slow; timeline 6-12 months).

-

Extraction: Freeze-dry sediment, then Soxhlet extract with Dichloromethane (DCM) for 16h.

Visualization: Microbial Reductive Pathway

Figure 2: Stepwise reductive debromination pathway driven by organohalide-respiring bacteria.

Module 3: Analytical Methodologies & Data Comparison

Instrumental Analysis

Due to the high boiling points and thermal instability of OctaBDEs, rigorous QA/QC is required.

-

GC Column: Short, thin-film columns (e.g., DB-5MS, 15m x 0.25mm x 0.1µm) reduce residence time and thermal degradation.[1]

-

Detection:

-

GC-ECNI-MS (Electron Capture Negative Ionization): Highly sensitive for brominated compounds. Monitors bromine ions (

79, 81).[1] Best for quantification. -

GC-EI-MS (Electron Impact): Provides structural information but lower sensitivity for higher congeners.

-

Comparative Data Summary

| Feature | Photodegradation | Microbial Degradation |

| Primary Mechanism | Radical Homolysis (Abiotic) | Reductive Dehalogenation (Biotic) |

| Kinetics (Half-life) | Fast (Minutes to Hours) | Slow (Months to Years) |

| Environment | Surface water, Atmosphere, Topsoil | Anaerobic sediments, Sludge, Groundwater |

| Key Products | Lower BDEs + PBDFs | Lower BDEs (Specific isomers like BDE-47) |

| Toxicological Risk | High (Rapid formation of bioavailable daughters) | High (Bioaccumulation of daughters) |

References

-

He, J., et al. (2006).[1] Microbial Reductive Debromination of Polybrominated Diphenyl Ethers (PBDEs). Environmental Science & Technology.[1][2][3][4][5] Link

-

Robrock, K. R., et al. (2008).[1] Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers. Environmental Science & Technology.[1][2][3][4][5] Link

-

Pan, Y., et al. (2016).[1][2] The photodegradation of polybrominated diphenyl ethers (PBDEs) in various environmental matrices: Kinetics and mechanisms. Chemical Engineering Journal. Link

-

Eriksson, J., et al. (2004).[1] Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water. Environmental Science & Technology.[1][2][3][4][5] Link

-

Stockholm Convention. (2019). Technical Review of the Implications of Recycling Commercial Pentabromodiphenyl Ether and Commercial Octabromodiphenyl Ether. Link

Sources

- 1. Octabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 2. Study of the Photodegradation of PBDEs in Water by UV-LED Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ipen.org [ipen.org]

- 5. Frontiers | Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases [frontiersin.org]

Technical Guide: Health Effects & Toxicological Mechanisms of Commercial Octabromodiphenyl Ether (c-OctaBDE) Mixtures

Executive Summary

Commercial Octabromodiphenyl ether (c-OctaBDE) is not a single compound but a complex technical mixture of polybrominated diphenyl ethers (PBDEs). Historically used as a flame retardant in acrylonitrile-butadiene-styrene (ABS) plastics, it is now classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention.

For researchers and drug developers, c-OctaBDE represents a critical case study in metabolic disruption and developmental neurotoxicity . Its mechanism of action—primarily driven by nuclear receptor activation (CAR/PXR) and thyroid hormone transport interference—mimics the off-target effects of certain halogenated drug candidates. This guide dissects the mixture’s chemical nature, toxicokinetics, and specific organ pathologies, providing validated protocols for assessing similar lipophilic xenobiotics.

Chemical Characterization: The "Mixture" Problem

Unlike pure standards, c-OctaBDE (e.g., DE-79) is defined by its congener profile.[1] Toxicity is often driven not by the nominal octa-congeners, but by the more bioaccumulative hepta- and hexa- components.

Table 1: Typical Congener Composition of c-OctaBDE (DE-79)

| Homolog Group | Approx. % Weight | Dominant Congeners (IUPAC) | Toxicological Relevance |

| HexaBDE | 10–12% | BDE-153, BDE-154 | High persistence; neurotoxic potential. |

| HeptaBDE | 43–45% | BDE-183 (Marker), BDE-175 | Dominant component; marker of exposure. |

| OctaBDE | 31–35% | BDE-197, BDE-203, BDE-196 | Inducers of hepatic enzymes. |

| NonaBDE | 10–11% | BDE-206, BDE-207 | Precursors to lower congeners via debromination. |

| DecaBDE | < 1% | BDE-209 | Low bioavailability in this mixture context. |

Note: BDE-183 (2,2',3,4,4',5',6-heptabromodiphenyl ether) is the primary analytical marker for c-OctaBDE exposure.

Toxicokinetics (ADME)

Understanding the ADME profile is essential for interpreting toxicity data, as the internal dose often diverges significantly from the administered dose due to lipophilicity.

-

Absorption: Oral absorption efficiency decreases with increasing bromination. Hexa- and HeptaBDEs are absorbed significantly (up to 80-90%), while Nona- and DecaBDEs show limited uptake (<10-25%).

-

Distribution: Highly lipophilic (log Kow 6–9). Rapidly partitions into lipid-rich tissues (adipose, adrenal glands, liver).

-

Critical Insight: BDE-153 has an exceptionally long half-life in humans (years), leading to bioaccumulation far exceeding that of the parent mixture ratio.

-

-

Metabolism:

-

Phase I: Hydroxylation (OH-PBDEs) via CYP2B and CYP3A. OH-metabolites often exhibit higher toxicity (e.g., higher affinity for thyroid receptors) than parent compounds.

-

Debromination:[2][3][4][5] Metabolic removal of bromine atoms converts Octa/Nona congeners into more toxic/persistent Hexa/Penta congeners in vivo.

-

-

Excretion: Fecal excretion dominates (unabsorbed compound + biliary excretion). Urinary excretion is negligible for higher brominated congeners.

Mechanisms of Toxicity

The toxicity of c-OctaBDE is pleiotropic, involving nuclear receptor crosstalk and oxidative stress.

Endocrine Disruption (Thyroid Axis)

c-OctaBDE reduces circulating thyroxine (T4) levels without always elevating TSH, a condition known as hypothyroxinemia.

-

Mechanism A (Hepatic Clearance): Activation of Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) induces Phase II enzymes (UGT1A1, UGT2B), increasing the glucuronidation and biliary clearance of T4.

-

Mechanism B (Transport Displacement): Hydroxylated metabolites compete with T4 for binding to Transthyretin (TTR), displacing T4 and subjecting it to rapid clearance.

Developmental Neurotoxicity (DNT)

Exposure during the "brain growth spurt" (neonatal period in rodents, 3rd trimester/infancy in humans) leads to permanent behavioral deficits.

-

Cholinergic Disruption: Altered density of nicotinic acetylcholine receptors in the hippocampus.

-

Oxidative Stress: Generation of Reactive Oxygen Species (ROS) in cerebellar granule neurons, leading to apoptosis.

Visualization: Thyroid Disruption Pathway

The following diagram illustrates the dual mechanism of thyroid hormone disruption.

Caption: Dual mechanistic pathway of c-OctaBDE induced hypothyroxinemia via hepatic enzyme induction and TTR displacement.

Experimental Protocols

Protocol 1: Developmental Neurotoxicity (DNT) Screening

Objective: Assess permanent alterations in spontaneous motor behavior and habituation following neonatal exposure. Rationale: This mimics the "brain growth spurt" exposure window.

-

Test Article Preparation:

-

Dissolve c-OctaBDE in a mixture of egg lecithin and peanut oil (1:10) to form an emulsion. Note: Avoid DMSO/corn oil for neonatal oral dosing if possible to minimize vehicle effects on gut absorption.

-

Sonicate for 20 mins at 30°C to ensure homogenous dispersion.

-

-

Animal Model:

-

Strain: NMRI or C57BL/6 mice.

-

Dosing: Single oral bolus on Postnatal Day (PND) 10.[6]

-

Dose Groups: Vehicle Control, Low (0.5 mg/kg), Mid (5.0 mg/kg), High (20.0 mg/kg).

-

-

Behavioral Assessment (Automated Cage Monitoring):

-

Timepoints: Testing at 2 months (young adult) and 4 months (mature adult) to assess persistence.

-

Apparatus: Rat-o-Matic or similar infrared-grid automated cages.

-

Procedure:

-

Place animal in a novel cage environment for 60 minutes.

-

Variable 1 (Locomotion): Count horizontal movements.

-

Variable 2 (Rearing): Count vertical movements.

-

Variable 3 (Habituation): Analyze data in 20-minute bins (0-20, 20-40, 40-60).

-

-

-

Data Analysis:

-

Control animals should show high activity in 0-20 min (exploration) and low activity in 40-60 min (habituation).

-

Toxic Effect: Treated animals often fail to habituate, maintaining high activity levels throughout the 60-minute period (Hyperactivity).

-

Protocol 2: Hepatic Enzyme Induction Assay (Ex Vivo)

Objective: Quantify CAR/PXR activation via CYP/UGT activity.

-

Dosing: Adult male Sprague-Dawley rats, oral gavage (corn oil vehicle) for 14 consecutive days.

-

Microsome Preparation:

-

Harvest liver, homogenize in ice-cold Tris-sucrose buffer.

-

Differential centrifugation: 9,000g (20 min) -> Supernatant -> 105,000g (60 min).

-

Resuspend pellet (microsomes) in phosphate buffer + 20% glycerol. Store -80°C.

-

-

Enzyme Assays:

-

PROD (Pentoxyresorcinol-O-dealkylase): Marker for CYP2B (CAR activation).

-

Incubate microsomes with pentoxyresorcinol and NADPH. Measure resorcinol fluorescence (Ex 530nm, Em 590nm).

-

-

T4-UGT (Thyroxine-UDP-glucuronosyltransferase):

-

Incubate microsomes with 125I-labeled T4 and UDP-glucuronic acid (UDPGA).

-

Stop reaction with ice-cold methanol.

-

Separate T4-glucuronide from free T4 using Sephadex G-25 columns.

-

Count radioactivity (Gamma counter).

-

-

Risk Assessment Data Summary

The following data points are critical for calculating safety margins in drug development when assessing compounds with similar structural motifs.

Table 2: Key Toxicological Reference Values (NOAEL/LOAEL)

| Endpoint | Species | Duration | NOAEL | LOAEL | Critical Effect | Reference |

| Developmental Neurotoxicity | Mouse (NMRI) | Acute (PND 10) | 2.22 mg/kg | 20.1 mg/kg | Hyperactivity, reduced habituation | [Viberg et al., 2003] |

| Reproductive Toxicity | Rat (Wistar) | Inhalation (90d) | 16 mg/m³ | ~200 mg/m³ | Absence of corpora lutea | [Great Lakes, 2001] |

| Hepatic Systemic | Rat (SD) | Subchronic (90d) | < 5 mg/kg/day | 5 mg/kg/day | Hepatocytomegaly, CYP induction | [WIL Research, 2000] |

| Fetal Development | Rabbit | Gestation (d6-18) | 2 mg/kg/day | 5 mg/kg/day | Reduced fetal body weight | [EPA IRIS, 2008] |

Experimental Workflow Visualization

This workflow outlines the logic for investigating a potential neurotoxicant like c-OctaBDE.

Caption: Integrated workflow for assessing developmental neurotoxicity (DNT) combining behavioral and biochemical endpoints.

References

-

Viberg, H., Fredriksson, A., & Eriksson, P. (2003). Neonatal exposure to polybrominated diphenyl ether (PBDE 153) disrupts spontaneous behaviour, impairs learning and memory, and decreases hippocampal cholinergic receptors in adult mice. Toxicology and Applied Pharmacology. Link

-

U.S. EPA.[3][5][7][8] (2008). Toxicological Review of Octabromodiphenyl Ether (Commercial Mixture). Integrated Risk Information System (IRIS). Link

-

Zhou, T., Ross, D. G., DeVito, M. J., & Crofton, K. M. (2001). Effects of short-term in vivo exposure to polybrominated diphenyl ethers on thyroid hormones and hepatic enzyme activities in weanling rats. Toxicological Sciences. Link

-

Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. Environment International. Link

-

Stockholm Convention on Persistent Organic Pollutants. (2009).[5] Listing of commercial octabromodiphenyl ether. Link

-

La Guardia, M. J., Hale, R. C., & Harvey, E. (2006). Detailed polybrominated diphenyl ether (PBDE) congener composition of the widely used penta-, octa-, and deca-PBDE technical flame-retardant mixtures.[1][5] Environmental Science & Technology.[5][9] Link

Sources

- 1. Perinatal exposure to octabromodiphenyl ether mixture, DE-79, alters the vasopressinergic system in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pops.int [pops.int]

- 3. chm.pops.int [chm.pops.int]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Octabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 6. DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE) FLAME RETARDANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicology and human health assessment of decabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.epa.gov [iris.epa.gov]

- 9. pubs.acs.org [pubs.acs.org]

Structural Isomerism and Toxicokinetics of Octabromodiphenyl Ethers: A Technical Whitepaper

Executive Summary

Octabromodiphenyl ethers (OctaBDEs) are a class of highly brominated flame retardants belonging to the broader family of polybrominated diphenyl ethers (PBDEs). While commercial OctaBDE mixtures have been largely phased out due to their environmental persistence and bioaccumulative potential, these compounds remain highly relevant in modern toxicology, pharmacokinetics, and environmental analytical chemistry. For researchers and drug development professionals, understanding the structural topology, metabolic debromination pathways, and analytical quantification of OctaBDEs is critical for assessing off-target endocrine disruption and hepatic toxicity.

This whitepaper provides an in-depth analysis of the 12 isomeric forms of OctaBDE, explores the causality behind their in vivo accumulation via the debromination of DecaBDE (BDE-209), and outlines a self-validating analytical protocol for their precise quantification.

Chemical Topology and the Isomeric Landscape

OctaBDEs share the molecular formula

The three-dimensional conformation of these molecules is heavily dictated by steric hindrance. For a diphenyl ether molecule to assume a planar or near-planar configuration, the ortho positions of the aromatic rings must remain non-halogenated[2]. Because all OctaBDE isomers possess multiple ortho-bromine substitutions, they are forced into a non-planar, twisted conformation. This structural rigidity prevents them from acting as classical coplanar dioxin-like compounds, shifting their toxicological mechanism away from the Aryl hydrocarbon receptor (AhR) and towards the disruption of thyroid hormone transport proteins (e.g., transthyretin) due to their structural mimicry of thyroxine (

Based on the substitution patterns, there are exactly 12 possible isomers of OctaBDE (BDE-194 through BDE-205)[2].

Table 1: The 12 Isomeric Forms of Octabromodiphenyl Ether (

| Congener | IUPAC Substitution Pattern | CAS Number | Structural Note |

| BDE-194 | 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | - | Symmetrical |

| BDE-195 | 2,2',3,3',4,4',5,6-Octabromodiphenyl ether | - | Asymmetrical |

| BDE-196 | 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | 446255-39-6 | Major component in technical mixtures |

| BDE-197 | 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether | 117964-21-3 | Major in vivo debromination product |

| BDE-198 | 2,2',3,3',4,5,5',6-Octabromodiphenyl ether | - | Asymmetrical |

| BDE-199 | 2,2',3,3',4,5,5',6'-Octabromodiphenyl ether | - | Asymmetrical |

| BDE-200 | 2,2',3,3',4,5,6,6'-Octabromodiphenyl ether | - | Asymmetrical |

| BDE-201 | 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether | - | Asymmetrical |

| BDE-202 | 2,2',3,3',5,5',6,6'-Octabromodiphenyl ether | - | Dominant metabolite in aquatic models |

| BDE-203 | 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | - | Asymmetrical |

| BDE-204 | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | - | Asymmetrical |

| BDE-205 | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | - | Lacks full ortho substitution |

Toxicokinetics: In Vivo Debromination and Porphyrogenicity

Metabolic Reductive Debromination

A critical pharmacokinetic consideration for OctaBDEs is that biological exposure does not solely originate from direct ingestion of the commercial OctaBDE mixture. Instead, the highly prevalent Decabromodiphenyl ether (BDE-209) acts as a pro-toxicant. In vivo studies utilizing mammalian (Sprague-Dawley rats) and aquatic (Rainbow trout, Common carp) models demonstrate that hepatic cytochrome P450 enzymes and deiodinases actively strip bromine atoms from the highly sterically hindered BDE-209[3][4].

This reductive debromination pathways preferentially targets the meta and para positions, resulting in the systemic accumulation of specific OctaBDE isomers—most notably BDE-197 and BDE-202 —which possess longer biological half-lives and greater bioavailability than their fully brominated parent compound[4].

Caption: Metabolic reductive debromination pathway of BDE-209 into OctaBDE isomers.

Porphyrogenicity and Hepatic Toxicity

Repeated exposure to OctaBDEs induces significant alterations in heme biosynthesis. Toxicological assays indicate that OctaBDE administration suppresses the activity of

Analytical Methodologies: Overcoming Thermal Degradation

The quantification of OctaBDEs in biological or environmental matrices presents a severe analytical challenge. Highly brominated diphenyl ethers are thermally labile; prolonged exposure to high temperatures during Gas Chromatography (GC) causes artifactual debromination within the injection port or the column itself, falsely elevating the perceived concentration of lower brominated congeners[6].

To ensure scientific integrity, the following self-validating protocol utilizes short capillary columns and rapid heating rates to minimize analyte residence time.

Step-by-Step Protocol: Extraction and GC-MS/MS Quantification

Step 1: Matrix Homogenization and Isotope Spiking

-

Action: Homogenize 2.0 g of tissue/serum sample. Spike the matrix with 10 ng of

-labeled BDE-197 and BDE-209 internal standards. -

Causality: Isotope dilution is mandatory. Because OctaBDEs are prone to degradation and matrix suppression, the

-labeled analogs experience the exact same physical and thermal losses as the native analytes, allowing the final mass spectrometry data to self-correct for recovery variations.

Step 2: Liquid-Liquid Extraction (LLE)

-

Action: Extract the homogenate using a 1:1 (v/v) mixture of hexane and dichloromethane (DCM), vortex for 5 minutes, and centrifuge at 3000 rpm.

-

Causality: OctaBDEs are exceptionally lipophilic (

). Hexane efficiently partitions these non-polar congeners, while DCM disrupts weak lipid-protein binding in the tissue matrix, ensuring maximum extraction yield.

Step 3: Multi-layer Acidified Silica Gel Cleanup

-

Action: Pass the organic extract through a multi-layer silica gel column containing a layer of 44% sulfuric acid-impregnated silica. Elute with 20 mL of hexane.

-

Causality: Biological extracts contain massive amounts of triglycerides and phospholipids. The sulfuric acid chemically oxidizes and destroys these bulk lipids without damaging the highly stable halogenated ether bonds of the OctaBDEs. Failing to remove lipids will foul the GC inlet and cause severe matrix-induced signal suppression.

Step 4: High-Speed GC-MS/MS Analysis

-

Action: Inject 1 µL of the purified extract into a Triple Quadrupole GC-MS/MS equipped with a short, thin-film capillary column (e.g., 15 m length × 0.25 mm internal diameter, 0.1 µm film thickness). Utilize a rapid oven temperature ramp (

/min) up to -

Causality: The short column length and thin stationary phase drastically reduce the column residence time of the analytes. Combined with a fast temperature ramp, this prevents the OctaBDEs from undergoing thermal degradation (debromination) into HeptaBDEs prior to reaching the electron ionization (EI) source[6].

Caption: Step-by-step analytical workflow for OctaBDE extraction and GC-MS/MS quantification.

Conclusion

The structural complexity of Octabromodiphenyl ethers, characterized by their 12 distinct isomers and non-planar topology, dictates their behavior in biological systems. Rather than acting as direct AhR agonists, they induce toxicity through alternative pathways such as the disruption of heme biosynthesis (porphyrogenicity). Because they are actively generated in vivo via the reductive debromination of DecaBDE, toxicologists and analytical chemists must employ rigorous, thermally optimized GC-MS/MS methodologies to accurately track their pharmacokinetics and mitigate artifactual degradation.

References

-

Wikipedia. "Octabromodiphenyl ether." Wikimedia Foundation.[Link]

-

National Center for Biotechnology Information (NCBI). "2,2',3,3',4,4',5,6'-Octabromodiphenyl ether (BDE-196)." PubChem Compound Database.[Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Chemical and Physical Information - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs)." NCBI Bookshelf.[Link]

-

Stapleton, H. M., et al. "In vivo and in vitro debromination of decabromodiphenyl ether (BDE 209) by juvenile rainbow trout and common carp." Environmental Science & Technology, ACS Publications.[Link]

-

Szymańska, J. A., et al. "Octabromodiphenyl ether — porphyrogenicity after repeated administration to rats." International Journal of Occupational Medicine and Environmental Health.[Link]

-

Agilent Technologies. "Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B." Agilent Application Notes.[Link]

Sources

- 1. 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | C12H2Br8O | CID 71363036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vivo and in vitro debromination of decabromodiphenyl ether (BDE 209) by juvenile rainbow trout and common carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octabromodiphenyl ether — porphyrogenicity after repeated administration to rats [ijomeh.eu]

- 6. agilent.com [agilent.com]

Methodological & Application

Analytical methods for detection of 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether in sediment

Comprehensive Application Note: Analytical Determination of BDE-197 (2,2',3,3',4,4',6,6'-Octabromodiphenyl ether) in Sediment Matrices

Introduction & Mechanistic Rationale

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have become ubiquitous environmental contaminants. Among the 209 possible congeners, BDE-197 (2,2',3,3',4,4',6,6'-Octabromodiphenyl ether) is of particular analytical interest. While not a primary component of commercial PBDE mixtures, BDE-197 is a critical environmental degradation product formed via the reductive debromination of BDE-209 (DecaBDE) in anaerobic sediment sinks[1].

Due to its high octanol-water partition coefficient (

-

Thermal Lability: OctaBDEs are prone to thermal debromination in hot gas chromatograph (GC) inlets, artificially inflating the concentration of hexa- and hepta-BDEs[2].

-

Photodegradation: BDE-197 rapidly degrades under UV light, necessitating strict light-controlled environments.

-

Matrix Interferences: Sediments contain complex humic acids and elemental sulfur, which cause severe ionization suppression and isobaric interferences in mass spectrometry (MS).

This application note outlines a highly robust, self-validating protocol utilizing Pressurized Liquid Extraction (PLE) followed by Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or High-Resolution Mass Spectrometry (GC-HRMS) to accurately quantify BDE-197 in sediment[3].

Workflow Visualization

Figure 1: End-to-end analytical workflow for BDE-197 extraction and GC-MS quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system using Isotope Dilution Mass Spectrometry (IDMS)[3]. By spiking a known amount of isotopically labeled

Sample Pre-Treatment

-

Mechanistic Rationale: Water in sediment acts as a barrier to non-polar extraction solvents. Lyophilization removes water without applying heat, preserving the thermally labile BDE-197.

-

Transfer 10 g of wet sediment into an amber glass jar (to prevent UV-induced debromination).

-

Lyophilize (freeze-dry) for 48–72 hours until a constant weight is achieved.

-

Homogenize and sieve the dried sediment through a 2 mm stainless steel mesh.

-

Weigh exactly 5.0 g of the dried sediment into an extraction cell.

-

Validation Step: Spike the sample with 50 µL of a 100 ng/mL

-BDE-197 internal standard solution. Allow the solvent to evaporate in the dark for 30 minutes to ensure matrix integration.

Pressurized Liquid Extraction (PLE)

-

Mechanistic Rationale: BDE-197's large molecular size and high hydrophobicity require aggressive solvent penetration. PLE utilizes elevated temperature and pressure to decrease solvent viscosity and disrupt analyte-matrix interactions[4]. Toluene is incorporated because higher brominated PBDEs exhibit poor solubility in pure hexane[5].

-

Load the spiked sediment into a 34 mL PLE cell packed with inert diatomaceous earth.

-

Extract using a Toluene:Hexane (1:1, v/v) mixture.

-

PLE Parameters: Temperature: 100°C; Pressure: 1500 psi; Static time: 5 minutes; Cycles: 3; Flush volume: 60%; Purge time: 60 seconds[4].

Matrix Clean-up & Sulfur Removal

-

Mechanistic Rationale: Sediments are rich in elemental sulfur (

), which elutes in the same GC region as PBDEs and causes massive MS source fouling. Activated copper undergoes a redox reaction with

-

Sulfur Removal: Add 2 g of activated, acid-washed copper powder to the raw extract. Agitate on a horizontal shaker for 12 hours. If the copper turns completely black, add more until a bright copper color persists.

-

Multi-layer Silica Column: Pack a glass column (bottom to top) with: glass wool, 1 g neutral silica, 4 g basic silica (33% 1 M NaOH w/w), 1 g neutral silica, 8 g acidic silica (44%

w/w), 2 g neutral silica, and 2 g anhydrous -

Load the sulfur-free extract onto the column.

-

Elute the PBDE fraction with 100 mL of Hexane:Dichloromethane (1:1, v/v).

Concentration and Solvent Exchange

-

Concentrate the eluate to ~1 mL using a rotary evaporator (<30°C water bath).

-

Transfer to a 2 mL amber autosampler vial and gently blow down to near dryness under a gentle stream of ultra-high purity Nitrogen.

-

Reconstitute in 20 µL of nonane.

-

Validation Step: Add 10 µL of

-BDE-138 (Recovery Standard) to calculate the absolute recovery of the internal standard[3].

Instrumental Analysis (GC-MS/MS or GC-HRMS)

The analysis of BDE-197 requires specialized GC conditions to prevent on-column degradation. Standard 30-meter columns cause excessive residence time, leading to the breakdown of BDE-197 into nona- and hepta-BDEs[2].

-

Mechanistic Rationale: A short, thin-film column (e.g., 15 m × 0.25 mm ID × 0.1 µm film) combined with high carrier gas velocity minimizes thermal exposure[1]. Programmed Temperature Vaporization (PTV) or pulsed splitless injection rapidly transfers the heavy analyte from the inlet to the column.

GC Parameters

-

Column: DB-5HT or TraceGOLD TG-PBDE (15 m × 0.25 mm × 0.10 µm)[6].

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Injection: 2 µL, Pulsed Splitless (Pulse pressure: 40 psi for 1 min). Inlet temperature: 300°C.

-

Oven Program: 120°C (hold 2 min)

15°C/min to 275°C

MS Parameters & Quantitative Data Summarization

For ultimate sensitivity and selectivity, GC-MS/MS (Electron Ionization, Multiple Reaction Monitoring) or GC-HRMS (Resolution > 5000) is utilized[3],[6].

Table 1: Quantitative MS Parameters for BDE-197 and Internal Standards

| Analyte | Congener Type | GC-MS/MS (EI) Precursor | Collision Energy (eV) | GC-HRMS Exact Mass ( | Target LOD (Sediment) |

| BDE-197 | Native OctaBDE | 48 | |||

| BDE-197 (Qualifier) | Native OctaBDE | 48 | - | ||

| Internal Standard | 48 | Spiked at 10 ng/g | |||

| Recovery Standard | 40 | Spiked at 10 ng/g |

Note: The primary MRM transition for octaBDEs typically monitors the loss of two bromine atoms

Quality Assurance & Acceptance Criteria

To ensure data integrity, the following E-E-A-T aligned QA/QC metrics must be met for every batch of 20 samples:

-

Method Blank: Must contain

of the target Limit of Quantitation (LOQ) for BDE-197[3]. -

Isotope Recovery: The absolute recovery of the

-BDE-197 internal standard (calculated against the -

Ion Ratio Criteria: The ratio of the quantifier to qualifier transition (or exact mass ions) must be within

of the theoretical isotopic abundance ratio[3]. -

Chromatographic Resolution: BDE-197 must be baseline resolved from co-eluting octaBDE congeners (e.g., BDE-196 and BDE-200).

References

- Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS May 2010. epa.gov.

- EPA-OW/OST: 1614: Brominated Diphenyl Ethers in W

- Determination of PBDEs in Sediment Samples using the SpeedExtractor E-914. theanalyticalscientist.com.

- Polybrominated diphenyl ethers (PBDEs)

- Fast, Ultra-Sensitive Analysis of PBDEs in Food Using Advanced GC-MS/MS Technology. thermofisher.com.

- Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. theanalyticalscientist.com.

Sources

Application Note: Ultra-Trace Analysis of BDE-197 via HRGC/HRMS – Overcoming Thermal Degradation Challenges

Introduction & The Mechanistic Challenge

BDE-197 (2,2',3,3',4,4',6,6'-octabromodiphenyl ether) is a highly brominated congener historically utilized in commercial flame retardant formulations. Due to its environmental persistence and bioaccumulative nature, it is strictly monitored as a Persistent Organic Pollutant (POP) [1].

The primary analytical bottleneck in quantifying BDE-197 via Gas Chromatography-Mass Spectrometry (GC-MS) is thermal degradation . At elevated temperatures (typically >300 °C), the carbon-bromine bonds in highly brominated diphenyl ethers become highly labile. If BDE-197 experiences prolonged residence times in a hot GC inlet or column, it undergoes reductive debromination, artificially inflating the concentration of lower brominated congeners (e.g., hexa- or hepta-BDEs) while suppressing the BDE-197 signal [2].

To achieve scientific integrity and regulatory compliance (e.g., EPA Method 1614A), the analytical workflow must be explicitly engineered to minimize the thermal stress applied to the analyte [3].

Fig 2. Mechanistic strategies to prevent thermal degradation of highly brominated PBDEs.

Scientific Principles of the Protocol

Column Thermodynamics

Standard 30 m or 60 m columns used for polychlorinated biphenyls (PCBs) are fundamentally unsuitable for BDE-197. This protocol mandates a short column (15 m) with a ultra-thin stationary phase (0.1 µm). The thin film drastically reduces the phase ratio, allowing BDE-197 to partition into the mobile phase and elute at lower oven temperatures, while the short length cuts the column residence time by over 50% [4].

Injection Dynamics

To prevent debromination inside the injection port, a Pulsed Splitless or Programmable Temperature Vaporization (PTV) technique is employed. A high-pressure pulse (e.g., 30 psi) applied during the injection phase rapidly sweeps the volatilized BDE-197 from the hot inlet liner into the column, minimizing its exposure to active sites on the glass liner [5].

Ionization & Detection Strategy

In Electron Impact (EI) ionization, the molecular ion [M]⁺ for Octa-BDEs is extremely weak due to extensive fragmentation. Therefore, High-Resolution Mass Spectrometry (HRMS) operating at a resolving power of ≥10,000 monitors the highly abundant [M-2Br]⁺ fragment cluster. This provides superior signal-to-noise ratios while maintaining congener specificity [6].

Experimental Protocol

Fig 1. End-to-end analytical workflow for BDE-197 quantification using isotope dilution.

Step 3.1: Sample Preparation & Extraction

-

Isotope Spiking: Accurately weigh the homogenized sample (e.g., 10 g of sediment). Spike the matrix with 2.0 ng of ¹³C₁₂-labeled BDE-197 surrogate standard prior to any solvent contact. Causality: Spiking before extraction ensures that the labeled analog experiences the exact same extraction efficiencies and matrix suppression as the native analyte, enabling perfect mathematical correction later [7].

-

Extraction: Extract the sample using Pressurized Liquid Extraction (PLE) with a Hexane/Dichloromethane (1:1, v/v) mixture at 100 °C and 1500 psi.

-

Multi-layer Silica Cleanup: Pass the crude extract through a multi-layer silica column (containing layers of acid-impregnated and base-impregnated silica). Causality: Highly brominated PBDEs are easily masked by co-eluting lipids. The acidic silica oxidizes bulk lipids, preventing them from contaminating the GC inlet and suppressing ionization [8].

-